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Abstract
Venlafaxine is a widely prescribed serotonin-norepinephrine reuptake inhibitor (SNRI) for the

treatment of major depressive disorder, generalized anxiety disorder, social anxiety disorder,

and panic disorder.[1] Its pharmacokinetic profile is characterized by extensive metabolism,

primarily mediated by the polymorphic cytochrome P450 2D6 (CYP2D6) enzyme, leading to the

formation of its major active metabolite, O-desmethylvenlafaxine (ODV). This guide provides a

comprehensive overview of the absorption, distribution, metabolism, and excretion of

venlafaxine and ODV. It includes detailed tables of key pharmacokinetic parameters,

summaries of experimental protocols for their quantification, and visualizations of the metabolic

pathways and pharmacogenomic influences.

Introduction
Venlafaxine hydrochloride is a structurally novel phenylethylamine antidepressant.[2] Its

therapeutic efficacy is attributed to the potentiation of neurotransmitter activity in the central

nervous system through the inhibition of serotonin and norepinephrine reuptake.[1] At higher

doses, it also weakly inhibits dopamine reuptake.[3] A crucial aspect of venlafaxine's clinical

pharmacology is its extensive first-pass metabolism to O-desmethylvenlafaxine (ODV), a

metabolite that is equipotent to the parent drug.[4] The significant inter-individual variability in

the clinical response and side effect profile of venlafaxine is largely influenced by the

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 1 / 12 Tech Support

https://www.benchchem.com/product/b1429546?utm_src=pdf-interest
https://pmc.ncbi.nlm.nih.gov/articles/PMC2014246/
https://pubmed.ncbi.nlm.nih.gov/21827270/
https://pmc.ncbi.nlm.nih.gov/articles/PMC2014246/
https://www.priory.com/pharmacy/Venlafaxine.htm
https://www.pharmacokinetica.ru/jour/article/view/340?locale=en_US
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1429546?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


pharmacokinetics of both the parent drug and its active metabolite, with genetic polymorphisms

in CYP2D6 playing a pivotal role.[5]

Pharmacokinetic Profile
Absorption
Venlafaxine is well-absorbed after oral administration, with at least 92% of a single oral dose

being absorbed.[6] However, due to extensive first-pass metabolism, its absolute bioavailability

is approximately 45%.[6] Peak plasma concentrations (Cmax) are typically reached within 2 to

3 hours for immediate-release (IR) formulations and 5.5 to 9 hours for extended-release (ER)

formulations.[1] The rate of absorption of the ER formulation is slower, but the extent of

absorption is the same as the IR formulation.[6] Food has been shown to delay the time to

peak plasma concentration (Tmax) of venlafaxine but does not significantly affect the Cmax or

the area under the concentration-time curve (AUC), indicating that it does not alter the extent of

absorption.[7]

Distribution
Venlafaxine and its active metabolite ODV are widely distributed in the body. The apparent

volume of distribution at steady-state is 7.5 ± 3.7 L/kg for venlafaxine and 5.7 ± 1.8 L/kg for

ODV.[6] Both compounds exhibit low binding to plasma proteins, with venlafaxine being 27% to

30% bound and ODV being approximately 30% bound.[6] This low protein binding suggests a

lower potential for drug-drug interactions due to displacement from plasma proteins.

Metabolism
Venlafaxine undergoes extensive hepatic metabolism. The primary metabolic pathway is O-

demethylation to form the active metabolite ODV, a reaction predominantly catalyzed by the

CYP2D6 isoenzyme.[5] Other minor metabolic pathways include N-demethylation to N-

desmethylvenlafaxine (NDV), which is mediated by CYP2C9, CYP2C19, and CYP3A4.[6] ODV

and NDV are further metabolized to N,O-didesmethylvenlafaxine (NODV).[6]

The genetic polymorphism of CYP2D6 is a major determinant of the pharmacokinetic variability

of venlafaxine.[5] Individuals can be classified into different metabolizer phenotypes based on

their CYP2D6 genotype:
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Poor Metabolizers (PMs): Have two non-functional alleles, leading to significantly higher

plasma concentrations of venlafaxine and lower concentrations of ODV.

Intermediate Metabolizers (IMs): Carry one reduced-function and one non-functional allele or

two reduced-function alleles.

Extensive Metabolizers (EMs): Have two fully functional alleles, representing the "normal"

metabolic capacity.

Ultrarapid Metabolizers (UMs): Possess multiple copies of functional alleles, resulting in

faster metabolism of venlafaxine to ODV.

Excretion
The primary route of elimination for venlafaxine and its metabolites is via the kidneys.[3]

Approximately 87% of a venlafaxine dose is recovered in the urine within 48 hours.[8] Of this,

about 5% is excreted as unchanged venlafaxine, 29% as unconjugated ODV, 26% as

conjugated ODV, and 27% as other minor inactive metabolites.[1] The elimination half-life of

venlafaxine is approximately 5 ± 2 hours for the immediate-release formulation and about 15 ±

6 hours for the extended-release formulation.[3] The elimination half-life of ODV is

approximately 11 ± 2 hours.[3]

Data Presentation: Pharmacokinetic Parameters
The following tables summarize key pharmacokinetic parameters for venlafaxine and its active

metabolite, O-desmethylvenlafaxine.

Table 1: General Pharmacokinetic Parameters of Venlafaxine and O-Desmethylvenlafaxine

(ODV)
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Parameter Venlafaxine
O-
Desmethylvenlafaxi
ne (ODV)

Reference(s)

Bioavailability

(Absolute)
~45% - [6]

Time to Peak (Tmax) -

IR
2-3 hours - [1]

Time to Peak (Tmax) -

ER
5.5-9 hours 9 hours [1][6]

Plasma Protein

Binding
27-30% ~30% [6]

Volume of Distribution

(Vd)
7.5 ± 3.7 L/kg 5.7 ± 1.8 L/kg [6]

Elimination Half-life

(t½) - IR
5 ± 2 hours 11 ± 2 hours [1]

Elimination Half-life

(t½) - ER
10.7 ± 3.2 hours - [1]

Clearance (CL/F) 1.3 ± 0.6 L/h/kg 0.4 ± 0.2 L/h/kg [6]

Table 2: Impact of CYP2D6 Genotype on Venlafaxine and ODV Pharmacokinetics (Single

Dose)
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Genotype
Group

Analyte Cmax (ng/mL) AUC (ng·h/mL) Reference(s)

CYP2D61/1, 1/2

(EM)
Venlafaxine 25.1 ± 9.4 123 ± 55 [1]

ODV 81.3 ± 27.5 1146 ± 311 [1]

CYP2D61/10,

2/10 (IM)
Venlafaxine 37.9 ± 12.6 249 ± 103 [1]

ODV 60.1 ± 14.5 933 ± 189 [1]

CYP2D610/10,

5/10 (PM)
Venlafaxine 71.4 ± 22.8 718 ± 386 [1]

ODV 38.9 ± 11.2 601 ± 183 [1]

Data from a study in a Japanese population with 25 mg or 37.5 mg oral doses.

Table 3: Pharmacokinetic Parameters of Venlafaxine Extended-Release (ER) Formulations

Dose Formulation
Cmax
(ng/mL)

AUC
(ng·h/mL)

Tmax (h)
Reference(s
)

75 mg
Capsule

(Reference)
225 - 2 [6]

150 mg
Capsule

(Reference)
150 - 5.5 [6]

150 mg

Capsule

(Test, mixed

with

applesauce)

- - - [9]

Note: Direct comparative values for Cmax and AUC for all formulations and doses in a single

table are challenging to compile due to variability in study designs. The provided data offers a

snapshot from different studies.
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Experimental Protocols
This section provides a summary of methodologies for key experiments cited in the literature

for the analysis of venlafaxine and its metabolites.

Quantification of Venlafaxine and O-
Desmethylvenlafaxine in Human Plasma by LC-MS/MS
Objective: To determine the concentrations of venlafaxine and ODV in human plasma for

pharmacokinetic studies.

Methodology Summary:

Sample Preparation: A common method is protein precipitation. To a plasma sample (e.g.,

0.5 mL), an internal standard (e.g., cetirizine) is added, followed by a precipitating agent like

acetonitrile. The mixture is vortexed and then centrifuged to separate the precipitated

proteins. The resulting supernatant is collected for analysis.[3] An alternative method is solid-

phase extraction (SPE), where the plasma sample is loaded onto an SPE cartridge, washed,

and then the analytes are eluted with a solvent like methanol.[10]

Chromatographic Separation: A reversed-phase C18 or a cyano column is typically used for

separation.[3][11] The mobile phase often consists of a mixture of an organic solvent (e.g.,

acetonitrile) and an aqueous buffer (e.g., water with formic acid) in an isocratic or gradient

elution mode.[3][11]

Mass Spectrometric Detection: A triple quadrupole mass spectrometer with an electrospray

ionization (ESI) or atmospheric pressure chemical ionization (APCI) source is used for

detection.[3][4] The analysis is performed in the multiple reaction monitoring (MRM) mode,

which provides high selectivity and sensitivity by monitoring specific precursor-to-product ion

transitions for venlafaxine, ODV, and the internal standard.[11]

Quantification: Calibration curves are generated by analyzing plasma samples spiked with

known concentrations of venlafaxine and ODV. The concentration of the analytes in the

study samples is then determined by comparing their peak area ratios to the internal

standard against the calibration curve.[3]
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CYP2D6 Genotyping
Objective: To determine the CYP2D6 genotype of study participants to assess its influence on

venlafaxine pharmacokinetics.

Methodology Summary:

DNA Extraction: Genomic DNA is isolated from peripheral lymphocytes obtained from whole

blood samples.[8]

Genotyping Assays: Various methods can be employed for genotyping. One common

approach is polymerase chain reaction-restriction fragment length polymorphism (PCR-

RFLP) analysis to detect specific single nucleotide polymorphisms (SNPs) that define

different CYP2D6 alleles.[8] DNA microarray technologies are also used, which can

simultaneously identify multiple allele variants.[12] These assays are designed to detect key

alleles associated with poor, intermediate, extensive, and ultrarapid metabolizer phenotypes.

CYP2D6 Phenotyping
Objective: To assess the in vivo metabolic activity of the CYP2D6 enzyme.

Methodology Summary:

Probe Drug Administration: A probe drug that is primarily metabolized by CYP2D6, such as

dextromethorphan, is administered to the subject.[13]

Sample Collection and Analysis: Urine or plasma samples are collected over a specified

period after probe drug administration. The concentrations of the parent probe drug and its

CYP2D6-mediated metabolite are measured using methods like HPLC or LC-MS/MS.

Phenotype Determination: The metabolic ratio (MR) is calculated as the concentration of the

parent drug divided by the concentration of the metabolite. This ratio is then used to classify

the individual's CYP2D6 phenotype (e.g., poor vs. extensive metabolizer).[14] For

venlafaxine itself, the ratio of ODV to venlafaxine in plasma can also serve as a proxy for

CYP2D6 activity.[14]
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Metabolic Pathway of Venlafaxine
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Caption: Metabolic pathway of venlafaxine.
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Experimental Workflow for Pharmacokinetic Analysis
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Influence of CYP2D6 Phenotype on Venlafaxine Metabolism
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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